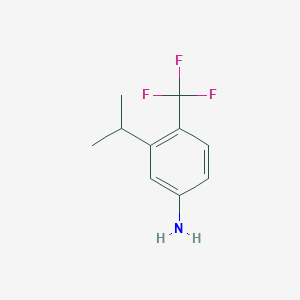

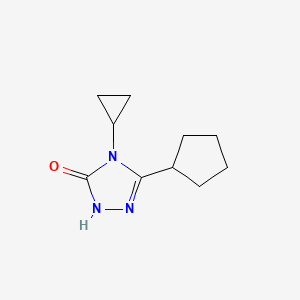

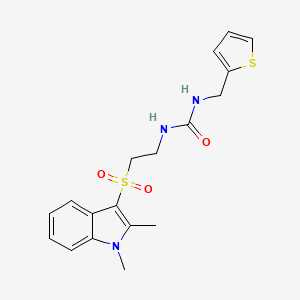

![molecular formula C20H15FN2O4S B2474903 4-fluoro-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922062-97-3](/img/structure/B2474903.png)

4-fluoro-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-fluoro-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Synthesis Analysis

The synthesis of this compound involves treating a solution of methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate in THF, MeOH, and water at room temperature with LiOH . The reaction mixture is stirred at room temperature for 1 hour, diluted with water, and acidified with HCl .Applications De Recherche Scientifique

Organocatalytic Asymmetric Mannich Addition

Bing Li et al. (2019) explored the use of dibenzo[b,f][1,4]oxazepine scaffolds, significant in pharmacology, in an asymmetric Mannich reaction with 3-fluorooxindoles. This reaction created chiral tetrasubstituted C‒F stereocenters, which are crucial in medicinal chemistry due to their potential in drug development (Li, Lin, & Du, 2019).

Photodynamic Therapy Application

M. Pişkin et al. (2020) investigated new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited high singlet oxygen quantum yield, making them suitable as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Bioactive Compounds

Lina M Acosta Quintero et al. (2019) discussed the synthesis of dibenzo[b,e]azepine and dibenzo[b,f]azocine ring systems, integral in forming bioactive compounds. These compounds have potential applications in pharmaceuticals due to their unique chemical structures (Quintero, Palma, Cobo, & Glidewell, 2019).

Development of COX-2 Inhibitors

Hiromasa Hashimoto et al. (2002) synthesized benzenesulfonamide derivatives to inhibit COX-2 enzymes. They found that the introduction of a fluorine atom increased COX-2 potency and selectivity, leading to potential therapeutic applications in treating conditions like rheumatoid arthritis (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Antifungal Applications

J. Sławiński et al. (2014) synthesized novel benzenesulfonamide derivatives showing significant growth-inhibitory activity against yeast-like fungi, suggesting their potential as new antifungal agents (Sławiński, Pogorzelska, Żołnowska, Kędzia, Ziółkowska-Klinkosz, & Kwapisz, 2014).

Asymmetric Transfer Hydrogenation

G. More and B. Bhanage (2017) reported on the asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds. This method provided biologically active derivatives with high conversion and enantioselectivity, relevant in pharmaceutical synthesis (More & Bhanage, 2017).

Mécanisme D'action

As a selective inhibitor of the Dopamine D2 receptor, this compound likely works by blocking the action of dopamine, a neurotransmitter, at the D2 receptor . This can help to alleviate symptoms of disorders such as schizophrenia and bipolar disorder, which are thought to involve overactivity of dopamine in certain parts of the brain .

Propriétés

IUPAC Name |

4-fluoro-3-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O4S/c1-12-10-14(7-8-16(12)21)28(25,26)23-13-6-9-18-15(11-13)20(24)22-17-4-2-3-5-19(17)27-18/h2-11,23H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGSEXPRIMWNIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

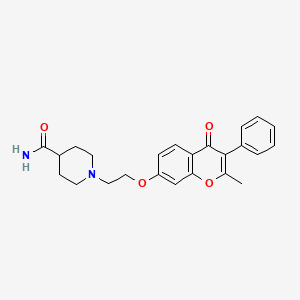

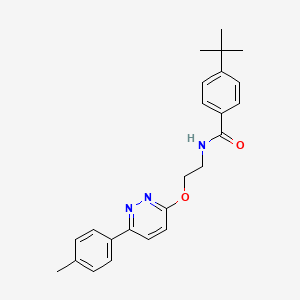

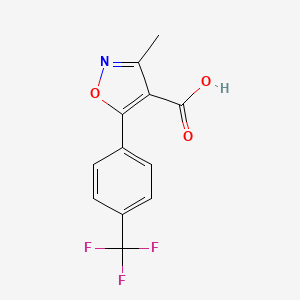

![Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2474831.png)

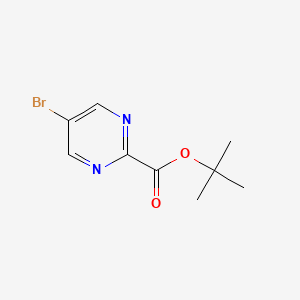

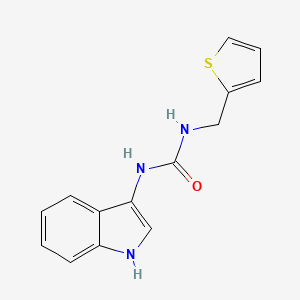

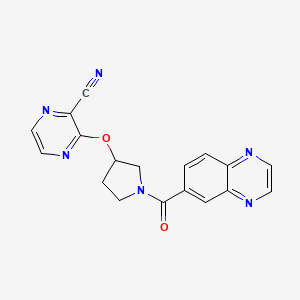

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2474832.png)

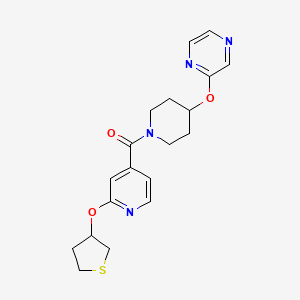

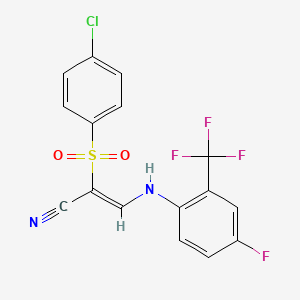

![4-[(2-Thienylcarbonyl)amino]benzoic acid](/img/structure/B2474839.png)